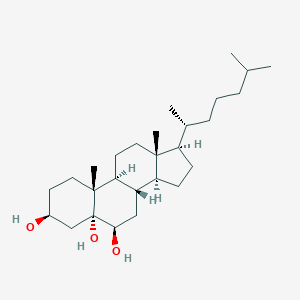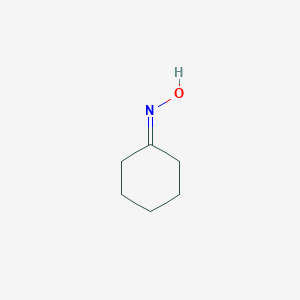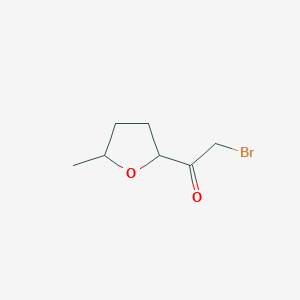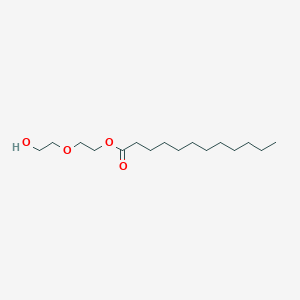
3β,5α,6β-トリヒドロキシコレスタン
概要
科学的研究の応用
コレスタン-3β,5α,6β-トリオールは、幅広い科学研究の応用があります。
作用機序
コレスタン-3β,5α,6β-トリオールの作用機序には、活性酸素種 (ROS) の生成と特定のシグナル伝達経路の活性化が関与しています。 赤血球では、この化合物はNADPHオキシダーゼ (RBC-NOX) と一酸化窒素合成酵素 (RBC-NOS) を活性化し、酸化ストレスと窒素ストレスを引き起こします 。 癌細胞では、細胞周期調節とアポトーシスに関与する主要なタンパク質の発現を調節することにより、増殖、遊走、浸潤を抑制します .
類似化合物の比較
コレスタン-3β,5α,6β-トリオールは、その特定の生物学的活性と代謝経路のために、オキシステロールの中でユニークです。類似の化合物には以下が含まれます。
コレステロール-5α,6α-エポキシド: この化合物は、コレスタン-3β,5α,6β-トリオールの前駆体であり、ChEHによって加水分解されます.
コレステロール-5β,6β-エポキシド: ChEHによってコレスタン-3β,5α,6β-トリオールに変換されるもう1つの前駆体です.
7-ケトコレステロール: このオキシステロールも、異なるシグナル伝達経路を介して、赤血球でエリプトーシスを誘導します.
コレスタン-3β,5α,6β-トリオールは、複数の細胞死の形を誘導する能力と、癌治療における潜在的な治療的用途のために際立っています .
生化学分析
Biochemical Properties
3beta,5alpha,6beta-Trihydroxycholestane interacts with and activates the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) . This receptor plays a pivotal role in regulating cellular proliferation, differentiation, as well as glucose and lipid metabolism .
Cellular Effects
Upon activation by 3beta,5alpha,6beta-Trihydroxycholestane, PPARγ exhibits its anti-inflammatory prowess by impeding the production of inflammatory mediators . Key examples include tumor necrosis factor alpha (TNFα), interleukin 1 beta (IL-1β), and cyclooxygenase-2 (COX-2) . Through this inhibitory action, 3beta,5alpha,6beta-Trihydroxycholestane effectively curtails the levels of these pro-inflammatory factors, contributing to a reduction in inflammatory responses .
Molecular Mechanism
The molecular mechanism of 3beta,5alpha,6beta-Trihydroxycholestane involves its interaction with PPARγ . By activating this receptor, 3beta,5alpha,6beta-Trihydroxycholestane influences cellular proliferation, differentiation, glucose and lipid metabolism, and inflammation .
Temporal Effects in Laboratory Settings
The temporal effects of 3beta,5alpha,6beta-Trihydroxycholestane in laboratory settings are not widely studied due to its relatively low concentration and limited research .
Metabolic Pathways
3beta,5alpha,6beta-Trihydroxycholestane is an intermediate compound in the biosynthesis of various steroid hormones . It is formed from cholesterol through a series of enzymatic reactions in the liver and other organs .
準備方法
コレスタン-3β,5α,6β-トリオールは、コレステロール-5,6-エポキシドの加水分解によって合成できます。 コレステロール-5,6-エポキシドヒドロラーゼ (ChEH) 酵素は、コレステロール-5α,6α-エポキシドとコレステロール-5β,6β-エポキシドの立体選択的加水分解を触媒して、コレスタン-3β,5α,6β-トリオールを生成します 。 この反応は通常、細胞の小胞体で起こります .
化学反応の分析
コレスタン-3β,5α,6β-トリオールは、酸化、還元、置換などのさまざまな化学反応を起こします。 注目すべき反応の1つは、活性酸素種 (ROS) と特定の酵素が関与するプロセスである、オンコステロンを形成する酸化です 。 この化合物は、特定の条件下でヒドロキシル基が他の官能基に置き換えられる置換反応にも参加できます .
類似化合物との比較
CHOLESTAN-3beta,5alpha,6beta-TRIOL is unique among oxysterols due to its specific biological activities and metabolic pathways. Similar compounds include:
Cholesterol-5alpha,6alpha-epoxide: This compound is a precursor to CHOLESTAN-3beta,5alpha,6beta-TRIOL and undergoes hydration by ChEH.
Cholesterol-5beta,6beta-epoxide: Another precursor that is converted to CHOLESTAN-3beta,5alpha,6beta-TRIOL by ChEH.
7-Keto-Cholesterol: This oxysterol also induces eryptosis in red blood cells but through different signaling pathways.
CHOLESTAN-3beta,5alpha,6beta-TRIOL stands out due to its ability to induce multiple forms of cell death and its potential therapeutic applications in cancer treatment .
特性
IUPAC Name |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMFNKXZULYSOQ-RUXQDQFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862612 | |
| Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3b,5a,6b-Cholestanetriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1253-84-5 | |
| Record name | Cholestane-3β,5α,6β-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholestane-3,5,6-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1253-84-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1253-84-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3.BETA.,5.ALPHA.,6.BETA.-TRIHYDROXYCHOLESTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XAB8PH90A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3b,5a,6b-Cholestanetriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)










